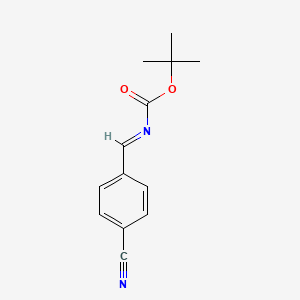
rac Viloxazine-d5 Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac Viloxazine-d5 Hydrochloride: is a deuterium-labeled version of rac Viloxazine hydrochloride. It is a synthetic compound with the molecular formula C13H14D5NO3•HCl and a molecular weight of 278.79. This compound is primarily used in scientific research, particularly in the fields of pharmacology and neurology .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac Viloxazine-d5 Hydrochloride involves the incorporation of deuterium, a stable isotope of hydrogen, into the molecular structure of rac Viloxazine hydrochloride. The process typically includes the following steps:
Deuteration: The introduction of deuterium atoms into the precursor molecule. This can be achieved through various methods, such as catalytic exchange reactions or the use of deuterated reagents.
Hydrochloride Formation: The deuterated compound is then converted into its hydrochloride salt form by reacting with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Deuteration: Large-scale deuteration of the precursor molecule using industrial-grade deuterated reagents.
Purification: The deuterated compound is purified through crystallization or chromatography techniques to ensure high purity.
Hydrochloride Formation: The purified deuterated compound is reacted with hydrochloric acid to form the hydrochloride salt, which is then dried and packaged for distribution
Chemical Reactions Analysis
Types of Reactions: rac Viloxazine-d5 Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as sodium methoxide or potassium cyanide in polar solvents.
Major Products Formed:
Oxidation: Formation of oxidized derivatives, such as aldehydes or carboxylic acids.
Reduction: Formation of reduced derivatives, such as alcohols or amines.
Substitution: Formation of substituted derivatives, depending on the nucleophile used
Scientific Research Applications
rac Viloxazine-d5 Hydrochloride is widely used in scientific research due to its unique properties:
Pharmacokinetic Studies: The deuterium labeling allows for precise tracking of the compound in biological systems, aiding in the study of its pharmacokinetics and metabolism.
Neurological Research: The compound is used to investigate the effects of viloxazine on neurotransmitter systems, particularly serotonin and norepinephrine.
Drug Development: It serves as a reference standard in the development and testing of new drugs targeting similar pathways.
Analytical Chemistry: The compound is used as an internal standard in mass spectrometry and other analytical techniques to ensure accurate quantification of related compounds
Mechanism of Action
rac Viloxazine-d5 Hydrochloride exerts its effects primarily through modulation of neurotransmitter systems:
Serotonin System: The compound acts as an antagonist at 5-HT2B receptors and an agonist at 5-HT2C receptors, leading to increased extracellular serotonin levels in the prefrontal cortex.
Norepinephrine System: It exhibits moderate inhibitory effects on the norepinephrine transporter, enhancing norepinephrine levels in the brain.
Dopaminergic System: The compound also shows moderate activity at dopaminergic receptors, contributing to its overall pharmacological profile
Comparison with Similar Compounds
rac Viloxazine-d5 Hydrochloride is unique due to its deuterium labeling, which distinguishes it from other similar compounds. Some similar compounds include:
rac Viloxazine Hydrochloride: The non-deuterated version of the compound, used in similar research applications.
Deuterated Analogues: Other deuterium-labeled compounds used in pharmacokinetic and metabolic studies.
Serotonin-Norepinephrine Modulators: Compounds such as duloxetine and venlafaxine, which also modulate serotonin and norepinephrine systems but lack the deuterium labeling .
Properties
CAS No. |
1276483-10-3 |
|---|---|
Molecular Formula |
C₁₃H₁₅D₅ClNO₃ |
Molecular Weight |
278.79 |
Synonyms |
(+/-)-2-[(o-Ethoxy-d5)phenoxymethyl]morpholine; Catatrol-d5; ICI 58834-d5; Vicilan-d5; Viloxazin-d5 Hydrochloride; Vivalan-d5; Vivarint-d5; Vivilan-d5; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











